Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-
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Overview
Description
Pyridine,4-[2-(4-chlorophenyl)ethenyl]- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the pyridine ring is substituted with a 4-chlorophenyl group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,4-[2-(4-chlorophenyl)ethenyl]- can be achieved through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base, followed by a Wittig reaction to form the ethenyl linkage . Another method includes the use of Suzuki-Miyaura coupling, where 4-chlorophenylboronic acid is coupled with a pyridine derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridine,4-[2-(4-chlorophenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, particularly at the 2- and 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, ethyl-substituted pyridines, and various substituted pyridine derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Pyridine,4-[2-(4-chlorophenyl)ethenyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine,4-[2-(4-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
4-Chloropyridine: A derivative of pyridine with a chlorine atom at the 4-position.
Styrene: An aromatic compound with an ethenyl group attached to a benzene ring.
Uniqueness
Pyridine,4-[2-(4-chlorophenyl)ethenyl]- is unique due to the combination of the pyridine ring and the 4-chlorophenyl group through an ethenyl linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)ethenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONMZBJRRLHVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277034 |
Source
|
Record name | Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46459-15-8 |
Source
|
Record name | Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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